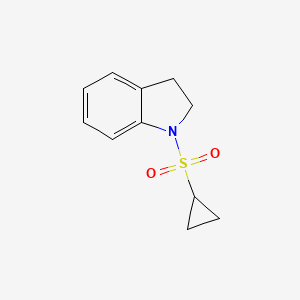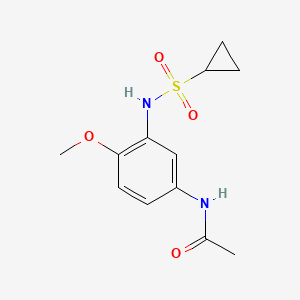![molecular formula C21H21N3O2S B6581606 N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206998-70-0](/img/structure/B6581606.png)
N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains functional groups common in pharmaceutical compounds . It includes a phenylethyl carbamoyl group and a thiophen-3-yl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. It’s important to note that the exact structure could greatly influence the compound’s properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mecanismo De Acción
The mechanism of action of NPE-TPA is not fully understood. However, it is believed that the compound binds to the enzyme or protein of interest and inhibits its activity. Additionally, it is thought that NPE-TPA may interact with other molecules in the cell, such as DNA, to modulate its effects.
Biochemical and Physiological Effects
NPE-TPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. Additionally, NPE-TPA has been shown to inhibit the enzyme glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism. Furthermore, NPE-TPA has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPE-TPA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, there are also some limitations to using NPE-TPA in laboratory experiments. For example, the compound is relatively expensive to synthesize and the synthesis process can be time consuming. Additionally, the compound is not water soluble, which can limit its use in certain experiments.
Direcciones Futuras
In the future, NPE-TPA could be used to develop more effective drugs for treating various diseases. Additionally, the compound could be used to develop new methods for regulating gene expression. Furthermore, NPE-TPA could be used to develop new methods for targeting specific proteins and enzymes in order to modulate their activity. Finally, the compound could be used to develop new methods for studying the biochemical and physiological effects of small molecules.
Métodos De Síntesis
NPE-TPA can be synthesized using a variety of methods, including the reaction of 2-phenylethylcarbamoyl chloride with 4-thiophene-3-ylphenylacetamide. This reaction produces the desired compound in high yields. Additionally, NPE-TPA can be synthesized using a palladium-catalyzed cross-coupling reaction between 4-thiophene-3-ylphenylacetamide and 2-phenylethylcarbamoyl bromide.
Aplicaciones Científicas De Investigación
NPE-TPA has been studied for its potential applications in various scientific fields. It has been used as an inhibitor of enzymes, a ligand for proteins, and a drug for treating various diseases. For example, NPE-TPA has been studied as an inhibitor of the enzyme dihydrofolate reductase. It has also been studied as a ligand for the protein c-Myc, which is involved in the regulation of gene expression. Additionally, NPE-TPA has been studied as a potential drug for treating cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
N-[2-(2-phenylethylcarbamoylamino)-4-thiophen-3-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15(25)23-19-8-7-17(18-10-12-27-14-18)13-20(19)24-21(26)22-11-9-16-5-3-2-4-6-16/h2-8,10,12-14H,9,11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVOYKCAQICRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-oxazole-2-carboxamide](/img/structure/B6581553.png)
![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)

![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)
![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)